2-Bromo-3-methyl-9H-fluoren-9-one
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Overview
Description
2-Bromo-3-methyl-9H-fluoren-9-one is a brominated derivative of fluorenone, characterized by the presence of a bromine atom at the second position and a methyl group at the third position of the fluorenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-9H-fluoren-9-one typically involves the bromination of 3-methyl-9H-fluoren-9-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or ethanol. The reaction is usually conducted under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
Substitution: Formation of substituted fluorenone derivatives.
Oxidation: Formation of fluorenone oxides.
Reduction: Formation of fluorenol derivatives.
Scientific Research Applications
2-Bromo-3-methyl-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs)
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. Additionally, its planar structure allows for π-π stacking interactions with aromatic residues in biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9H-fluoren-9-one: Similar structure but lacks the methyl group at the third position.
2-Bromo-9H-fluoren-9-one: Similar structure but lacks the methyl group at the third position.
9-Fluorenone: The parent compound without any bromine or methyl substitutions
Uniqueness
2-Bromo-3-methyl-9H-fluoren-9-one is unique due to the combined presence of both bromine and methyl groups, which impart distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C14H9BrO |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-bromo-3-methylfluoren-9-one |
InChI |
InChI=1S/C14H9BrO/c1-8-6-11-9-4-2-3-5-10(9)14(16)12(11)7-13(8)15/h2-7H,1H3 |
InChI Key |
BMWQDQMOJJRDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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